![molecular formula C17H26N2O B12580626 Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-90-5](/img/structure/B12580626.png)
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their diverse biological and medicinal importance. This compound is part of a broader class of pyrrolidine-based molecules that have shown significant potential in various scientific fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- typically involves the reaction of pyrrolidine with a suitable pyridine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina is a common method for synthesizing pyrrolidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
化学反応の分析
Types of Reactions: Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidones, while reduction can yield various substituted pyrrolidines .
科学的研究の応用
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a scaffold for designing bioactive compounds with potential therapeutic effects. In medicine, pyrrolidine derivatives are explored for their anticancer, anti-inflammatory, antiviral, and antituberculosis properties .
作用機序
The mechanism of action of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, some pyrrolidine derivatives act as antagonists of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
類似化合物との比較
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine core structure but differ in their substituents and biological activities.
Conclusion
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for synthesizing bioactive molecules and exploring new therapeutic avenues. The ongoing research on this compound and its derivatives continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
特性
CAS番号 |
613660-90-5 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC名 |
(6-hexylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-9-16-11-10-15(13-18-16)17(20)19-12-7-8-14(19)2/h10-11,13-14H,3-9,12H2,1-2H3 |
InChIキー |
NIBBCWBWEWRHCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=NC=C(C=C1)C(=O)N2CCCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


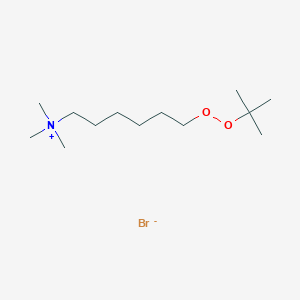
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
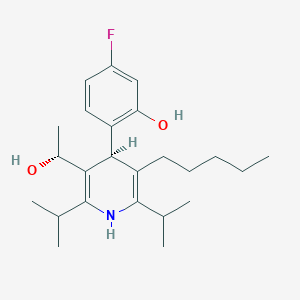
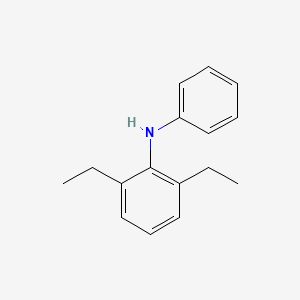

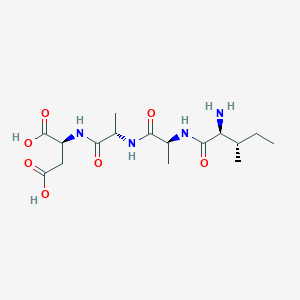
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

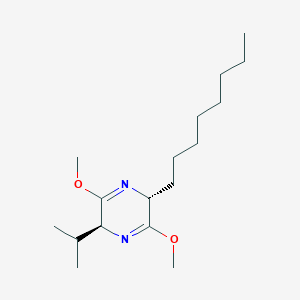
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
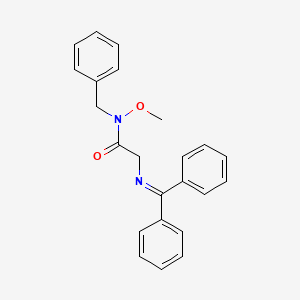
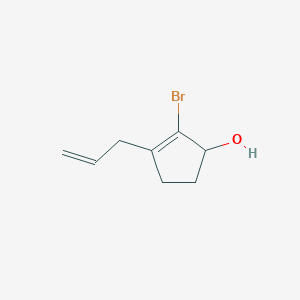
![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
